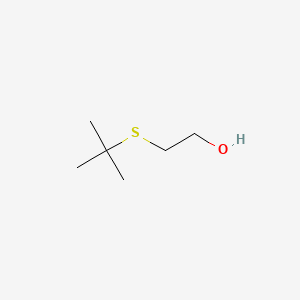

2-(tert-Butylthio)ethanol

Description

2-(tert-Butylthio)ethanol (C6H14OS) is a sulfur-containing alcohol derivative characterized by a tert-butylthio (-S-C(CH3)3) group attached to the second carbon of ethanol. Thioether-containing compounds are often utilized in organic synthesis, polymer chemistry, and as intermediates in pharmaceuticals due to their stability and reactivity .

Properties

IUPAC Name |

2-tert-butylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INULQKSPBVGHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202249 | |

| Record name | 2-(tert-Butylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-50-9 | |

| Record name | 2-[(1,1-Dimethylethyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(tert-Butylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-Butylthio)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626G7CM9HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(tert-Butylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of tert-butylthiol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butylthio)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the tert-butylthio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

Organic Synthesis

2-(tert-Butylthio)ethanol serves as a versatile building block in organic synthesis. It is frequently utilized in the preparation of thioether derivatives and other sulfur-containing compounds. The compound's reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: this compound can act as a nucleophile in reactions with alkyl halides to form thioethers.

- Formation of Chalcones: A study demonstrated that this compound can be used in the synthesis of chalcones through acid-catalyzed reactions, showcasing its utility in creating complex organic molecules .

Medicinal Chemistry

Research has indicated that this compound derivatives exhibit biological activity, particularly against certain pathogens and cancer cells.

Case Studies:

- Antileishmanial Activity: In a study evaluating the antileishmanial properties of various compounds, derivatives of this compound were tested for their cytotoxic effects on Leishmania species, showing promising results .

- Cytotoxicity Evaluation: Another investigation highlighted the antiproliferative effects of compounds derived from this compound against various cancer cell lines, suggesting potential applications in cancer treatment .

Research is also exploring the potential environmental applications of this compound. Its ability to interact with various environmental pollutants suggests it may play a role in bioremediation processes or as an additive to enhance the degradation of harmful substances.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)ethanol involves its interaction with various molecular targets. The tert-butylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

2-(tert-Butylamino)ethanol (CAS 4620-70-6)

Structure: Features a tert-butylamino (-NH-C(CH3)3) group instead of the thioether. Properties:

2-Butoxyethanol (CAS 111-76-2)

Structure : A glycol ether with a butyl ether (-O-C4H9) group.

Properties :

- Toxicity : Classified as hazardous due to hemolytic effects and reproductive toxicity (NTP, 1993; OSHA, 1990). Metabolizes to butoxyacetic acid, linked to renal and hepatic damage .

- Regulatory Limits: OSHA PEL = 25 ppm (skin exposure warning) . Applications: Widely used in paints, coatings, and cleaning agents. Unlike 2-(tert-Butylthio)ethanol, its ether group increases hydrophilicity and volatility.

Diethylene Glycol Monobutyl Ether (Butyl Carbitol, CAS 112-34-5)

Structure : Contains two ethylene glycol units with a terminal butyl ether group.

Properties :

- Boiling Point: Higher boiling point (230°C) than this compound due to increased molecular weight (162.23 g/mol) and hydrogen bonding .

- Toxicity: Moderate acute toxicity (oral LD50 ~ 2.56 g/kg in rats); less volatile than 2-Butoxyethanol, reducing inhalation risks . Applications: Solvent for resins, dyes, and inks. The extended glycol chain enhances water solubility compared to sulfur or amino analogs.

tert-Butanol (CAS 75-65-0)

Structure : Simplest tertiary alcohol (C(CH3)3OH).

Properties :

- Boiling Point: 82.4°C; lower than this compound due to smaller molecular size (74.12 g/mol) .

- Toxicity: Low acute toxicity but may cause central nervous system depression at high exposures. Not classified as PBT/vPvB . Applications: Solvent and intermediate in organic synthesis. The absence of a thioether or amino group reduces reactivity compared to this compound.

Key Comparative Data Table

| Compound | CAS | Functional Group | Boiling Point (°C) | Molecular Weight (g/mol) | Toxicity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | Not found | -S-C(CH3)3 | Estimated 150-180* | 134.23 | Likely moderate (similar to thioethers) | Organic synthesis, polymers |

| 2-(tert-Butylamino)ethanol | 4620-70-6 | -NH-C(CH3)3 | 91.05 (at 0.033 bar) | 117.20 | Irritant (limited data) | Corrosion inhibitors, pH adjusters |

| 2-Butoxyethanol | 111-76-2 | -O-C4H9 | 171 | 118.17 | Hemolytic, reproductive toxicity | Paints, cleaners |

| Diethylene Glycol Monobutyl Ether | 112-34-5 | -O-(CH2)2-O-C4H9 | 230 | 162.23 | Moderate acute toxicity | Resins, inks |

| tert-Butanol | 75-65-0 | -C(CH3)3OH | 82.4 | 74.12 | Low acute toxicity | Solvent, synthesis intermediate |

*Estimated based on structural analogs.

Biological Activity

2-(tert-Butylthio)ethanol, a sulfur-containing organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiproliferative, and enzyme inhibition activities. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The chemical formula for this compound is C6H14OS. It features a tert-butyl group attached to a thioether functional group, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown significant activity against:

- Staphylococcus aureus (including MRSA)

- Bacillus subtilis

- Enterococcus faecium

The minimum inhibitory concentration (MIC) values for these pathogens indicate potent antimicrobial properties, comparable to conventional antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0338 |

| Bacillus subtilis | 0.0250 |

| Enterococcus faecium | 0.0450 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, studies have assessed its impact on human cervical cancer (HeLa) cells using the MTT assay. The results indicated:

- Dose-dependent inhibition of cell proliferation.

- Significant cytotoxicity observed at concentrations above 100 µM.

This suggests that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound. One notable study focused on its role as an inhibitor of ADAM17, an enzyme implicated in various pathological processes including inflammation and cancer progression. The compound demonstrated:

- Competitive inhibition with a calculated IC50 value indicating effective binding affinity.

This property positions this compound as a potential therapeutic agent in diseases where ADAM17 plays a critical role .

Case Studies

- Antimicrobial Efficacy : A case study involving the ethanol extract of Tricholoma bufonium showed that the presence of this compound contributed significantly to the observed antimicrobial activity against resistant strains like MRSA .

- Cancer Research : Another study evaluated the compound's effects on HeLa cells, revealing that treatment with varying concentrations led to a marked decrease in cell viability over time, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(tert-Butylthio)ethanol, and what key spectral markers should be prioritized?

- Methodological Answer : Utilize NMR, IR, and mass spectrometry (MS) for structural elucidation. For IR, focus on the S–H stretch (2500–2600 cm⁻¹) and hydroxyl (-OH) bands (3200–3600 cm⁻¹). In MS, look for fragmentation patterns indicative of the tert-butylthio group (e.g., m/z 89 for [C₄H₉S]+). NMR should highlight the ethanol backbone (δ 1.3–1.5 ppm for tert-butyl protons, δ 3.6–3.8 ppm for -CH₂OH). Reference spectral libraries for thioether analogs like 2-(methylthio)ethanol .

Q. How can researchers safely handle this compound in laboratory settings to mitigate acute toxicity risks?

- Methodological Answer : Follow OSHA and OECD guidelines for thiol-containing compounds: use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations via gas chromatography. Pre-exposure liver/kidney function tests are advised for personnel, as seen in 2-butoxyethanol protocols .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) to assess metabolic stress and cytotoxicity via MTT assays. Compare results with structurally similar compounds like 2-butoxyethanol, which induces hemolysis and hepatic damage in vitro .

Advanced Research Questions

Q. How should experimental designs for chronic toxicity studies of this compound account for latent hepatotoxic effects?

- Methodological Answer : Adopt longitudinal rodent studies (e.g., F344 rats) with staggered dosing (e.g., 0–500 mg/kg/day) over 12–24 months. Include endpoints like serum ALT/AST levels, histopathology, and glutathione depletion assays. Control for confounding variables (e.g., diet, genetic drift) as outlined in tert-butanol studies .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Combine in vitro microsomal assays (human vs. rodent liver S9 fractions) with in vivo tracer studies using isotopically labeled compounds. Prioritize identifying species-specific cytochrome P450 isoforms responsible for sulfoxidation or glutathione conjugation, as done for 2-butoxyethanol .

Q. How can synthesis protocols for this compound be optimized to minimize byproducts like disulfides?

- Methodological Answer : Use a two-step approach: (1) React tert-butyl mercaptan with ethylene oxide under argon, catalyzed by BF₃·Et₂O; (2) Purify via vacuum distillation with antioxidant additives (e.g., BHT). Monitor reaction progress via GC-MS to detect disulfide formation (e.g., m/z 178 for dimeric species) .

Q. What computational methods predict the environmental persistence of this compound, and how do they align with experimental data?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with OECD 301F ready biodegradability tests and HPLC-based aqueous stability assays at varying pH (4–9). Cross-reference with tert-butanol’s environmental fate data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.